molecular formula C8H14FN B13505250 (4-Fluoronorbornan-1-yl)methanamine

(4-Fluoronorbornan-1-yl)methanamine

Cat. No.: B13505250
M. Wt: 143.20 g/mol
InChI Key: KPAMNLRSLZNTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoronorbornan-1-yl)methanamine is an organic compound that belongs to the class of amines It features a norbornane skeleton with a fluorine atom at the 4-position and a methanamine group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoronorbornan-1-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Bromination: The starting material, 4-fluoronorbornane, undergoes bromination to introduce a bromine atom at the desired position.

    Ammonolysis: The brominated intermediate is then subjected to ammonolysis, where it reacts with ammonia to replace the bromine atom with an amine group.

    Reduction: Finally, the resulting intermediate is reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoronorbornan-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(4-Fluoronorbornan-1-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoronorbornan-1-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more stable and potentially more effective in various applications compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C8H14FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-6,10H2

InChI Key

KPAMNLRSLZNTIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.